molecular formula C18H18N2O2S B2490259 2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 1321913-99-8

2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2490259
CAS RN: 1321913-99-8
M. Wt: 326.41
InChI Key: WWNJYHLKILOBPL-HNENSFHCSA-N
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Description

“2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives has been explored in various studies . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .


Molecular Structure Analysis

The molecular formula of “2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is C19H20N2O2S . It has an average mass of 340.439 Da and a monoisotopic mass of 340.124542 Da .


Chemical Reactions Analysis

The chemical reactions involving phenoxy acetamide derivatives are diverse and depend on the specific derivative and reaction conditions . For example, phenoxy acetic acids and ethanolamine were subjected to microwave irradiation to produce substituted phenoxy .

Scientific Research Applications

a. Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory activity, making them relevant for conditions involving inflammation, such as arthritis and autoimmune diseases .

b. Antifungal Agents: Certain thiophene derivatives have demonstrated antifungal properties. These compounds could be explored further for their efficacy against fungal infections .

c. Anticancer Potential: Thiophenes have been investigated as potential anticancer agents. Their ability to inhibit cell growth and induce apoptosis makes them promising candidates for cancer therapy .

d. Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anxiolytic and anti-psychotic effects. These properties could be harnessed for the treatment of anxiety disorders and related conditions .

e. Antioxidant Activity: Thiophenes possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage .

f. Kinase Inhibition: Certain thiophene-based compounds act as kinase inhibitors. Kinases play a key role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer .

g. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant for hormone-related conditions and diseases .

Material Science Applications

Apart from medicinal chemistry, thiophenes find applications in material science:

a. Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes have applications in catalysis and materials synthesis .

b. Development of Insecticides: Thiophenes have been explored for their insecticidal properties. Their use in pest control and agriculture is an area of interest .

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link Narayana, B., et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. In Heterocycles in Natural Product Synthesis (pp. 1-17). IntechOpen. Link

Future Directions

The future directions for research on “2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” and related compounds could involve further exploration of their therapeutic potential . This could include designing new derivatives of phenoxy acetamide that could enhance safety and efficacy .

properties

IUPAC Name

2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-9-13(2)17-15(10-12)20(3)18(23-17)19-16(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNJYHLKILOBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide

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